Sodium glycochenodeoxycholate

Catalog No.
S656987
CAS No.
16564-43-5
M.F
C26H43NNaO5
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium glycochenodeoxycholate

CAS Number

16564-43-5

Product Name

Sodium glycochenodeoxycholate

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

Molecular Formula

C26H43NNaO5

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;/m1./s1

InChI Key

JIHVOAVQLCYLKZ-YRJJIGPTSA-N

SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Synonyms

N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Sodium Salt; N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Monosodium Salt; NSC 681056; Sodium Chenodeoxycholylglycine; Sodium Glycochenodeoxycholate; Sodium Glycochenodesoxycholate;

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na]

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na]

Bile Acid Deconjugation:

S-GCD is used in microbiology research to assess the ability of bacteria to deconjugate bile acids. Bile acids are present in the intestine and can inhibit the growth of some bacterial strains. By adding S-GCD to growth media, researchers can observe if specific bacteria can break down the conjugated form of the bile salt, potentially indicating their tolerance to bile acids in the gut. Source: Sigma-Aldrich product page on Sodium Glycochenodeoxycholate:

Studying Hepatocyte Apoptosis:

S-GCD has been used in studies investigating apoptosis, or programmed cell death, in liver cells (hepatocytes). Researchers have found that S-GCD can induce apoptosis in hepatocytes through specific signaling pathways. This research helps scientists understand the mechanisms of cell death in the liver and the potential role of bile acids in liver diseases. Source: "Sodium glycochenodeoxycholate-induced apoptosis in human hepatocytes is mediated by oxidative stress and JNK activation" published in the journal Chemico-Biological Interactions:

Sodium glycochenodeoxycholate is a bile acid salt, specifically the sodium salt of glycochenodeoxycholic acid. It is represented by the chemical formula C26H42NNaO5C_{26}H_{42}NNaO_5 and has a CAS number of 16564-43-5. This compound plays a significant role as a human metabolite, being involved in various metabolic processes within the body. As a bile salt, sodium glycochenodeoxycholate is crucial for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine .

Typical of bile salts. It can participate in:

  • Hydrolysis: This reaction involves the breakdown of the compound in aqueous solutions, which can lead to the regeneration of glycochenodeoxycholic acid.
  • Micelle Formation: In the presence of lipids, sodium glycochenodeoxycholate can form mixed micelles, which are essential for fat digestion and absorption .
  • Interactions with Other Compounds: Sodium glycochenodeoxycholate can interact with other bile salts and surfactants, influencing their solubility and functionality in biological systems .

Sodium glycochenodeoxycholate exhibits several biological activities:

  • Emulsification of Fats: It aids in emulsifying dietary fats, enhancing their absorption in the intestines.
  • Influence on Gut Microbiota: This compound can affect the composition and activity of gut microbiota, potentially influencing metabolic health .
  • Role in Cholesterol Metabolism: Sodium glycochenodeoxycholate plays a role in regulating cholesterol levels by facilitating its solubilization and absorption in the intestines.

Sodium glycochenodeoxycholate can be synthesized through several methods:

  • Chemical Synthesis: This involves reacting glycochenodeoxycholic acid with sodium hydroxide or sodium carbonate to produce its sodium salt.
  • Biochemical Synthesis: In vivo synthesis occurs during bile acid metabolism where specific enzymes convert cholesterol into bile acids, ultimately leading to the formation of sodium glycochenodeoxycholate.

Sodium glycochenodeoxycholate has various applications:

  • Pharmaceuticals: It is used in drug formulations to enhance solubility and bioavailability of poorly soluble drugs.
  • Nutritional Supplements: Its emulsifying properties make it useful in dietary supplements aimed at improving fat absorption.
  • Research: Sodium glycochenodeoxycholate is utilized in studies related to lipid metabolism and gut health .

Studies have shown that sodium glycochenodeoxycholate interacts with various compounds:

  • Bile Salts: It forms mixed micelles with other bile salts, influencing their solubility and functionality.
  • Surfactants: The compound's interaction with nonionic surfactants has been explored to understand its role in micelle formation and stability .
  • Biological Molecules: Research indicates that sodium glycochenodeoxycholate can interact with proteins and lipids, potentially affecting their structure and function.

Similar Compounds

Sodium glycochenodeoxycholate shares structural similarities with other bile salts. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Sodium deoxycholateSimilar steroid structureMore hydrophobic; less soluble than sodium glycochenodeoxycholate.
Sodium cholateSimilar bile salt characteristicsExhibits stronger emulsifying properties.
Sodium glycoursodeoxycholateContains similar amino acid conjugationLess potent in fat emulsification compared to sodium glycochenodeoxycholate.

Sodium glycochenodeoxycholate is unique due to its specific structural features that enhance its solubilizing capacity for fats while also playing a distinct role in metabolic processes compared to these other bile salts.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

472.30389275 g/mol

Monoisotopic Mass

472.30389275 g/mol

Heavy Atom Count

33

Appearance

A crystalline solid

UNII

OK5NH65A9B

Wikipedia

Sodium glycochenodeoxycholate

Dates

Modify: 2023-08-15
1: Qiu SM, Wen G, Hirakawa N, Soloway RD, Hong NK, Crowther RS.
Glycochenodeoxycholic acid inhibits calcium phosphate precipitation in vitro by
preventing the transformation of amorphous calcium phosphate to calcium
hydroxyapatite. J Clin Invest. 1991 Oct;88(4):1265-71. PubMed PMID: 1655828;
PubMed Central PMCID: PMC295595.


2: Oddsson E, Rask-Madsen J, Krag E. Effect of glycochenodeoxycholic acid on
unidirectional transepithelial fluxes of electrolytes in the perfused human
ileum. Scand J Gastroenterol. 1977;12(2):199-204. PubMed PMID: 847387.

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